molecular formula C9H8BrN B3196805 4-(Bromomethyl)-2-methylbenzonitrile CAS No. 1001055-64-6

4-(Bromomethyl)-2-methylbenzonitrile

Cat. No. B3196805
CAS RN: 1001055-64-6
M. Wt: 210.07 g/mol
InChI Key: KGLCJUZLNDBRMF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylbenzonitrile , also known as alpha-Bromo-p-toluic acid , is a chemical compound with the empirical formula C₈H₇BrO₂ . It is a white crystalline solid that plays a significant role in organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)-2-methylbenzonitrile involves introducing a bromomethyl group onto a methylbenzonitrile scaffold. Various methods exist for its preparation, including the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction typically occurs in a solvent such as chlorobenzene . The product obtained in the first step (4-bromomethylbenzoic acid) is not lachrymatory, unlike most benzyl halides .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-2-methylbenzonitrile consists of a benzene ring substituted with a bromomethyl group and a cyano group. The bromine atom is attached to the carbon adjacent to the benzene ring. The compound’s 3D structure can be visualized using molecular modeling tools .

Mechanism of Action

Target of Action

It is known that bromomethyl compounds are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The mode of action of 4-(Bromomethyl)-2-methylbenzonitrile is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent (the nucleophile) in the presence of a palladium catalyst . The bromine atom in the bromomethyl group is replaced by the organoboron reagent, forming a new carbon–carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many complex organic molecules . These molecules can be involved in various biochemical pathways, depending on their structure and function.

Pharmacokinetics

The safety data sheet for this compound indicates that it may cause severe skin burns, eye damage, and respiratory sensitization . These hazards suggest that the compound can be absorbed through the skin and respiratory tract, and possibly also through the eyes .

Result of Action

The result of the action of 4-(Bromomethyl)-2-methylbenzonitrile is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic molecules, which can have various molecular and cellular effects depending on their structure and function .

properties

IUPAC Name

4-(bromomethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCJUZLNDBRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001055-64-6
Record name 4-(bromomethyl)-2-methylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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